4-Phenylpyridine
Description
Overview of Pyridine-Based Heterocycles in Advanced Chemical Applications
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in a multitude of chemical disciplines. nih.govrsc.org Structurally analogous to benzene (B151609), the nitrogen atom in the pyridine ring imparts unique chemical properties, including basicity and the ability to form stable salts and coordinate with metal ions. nih.govnih.gov These characteristics make pyridine and its derivatives indispensable in various advanced applications.
In medicinal chemistry, the pyridine motif is a common feature in numerous therapeutic agents due to its ability to enhance water solubility, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netresearchgate.net Pyridine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netchemijournal.comnih.gov The pyridine scaffold is often considered a "privileged structure" in drug discovery, serving as a versatile framework for the design of novel therapeutic agents. rsc.orgresearchgate.netchemijournal.com
Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, particularly in the development of functional nanomaterials and organic electronics. nih.gov They serve as important ligands in organometallic chemistry and are utilized in asymmetric catalysis. nih.gov The electronic properties of the pyridine ring can be finely tuned through substitution, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.orgmdpi.com
Significance of 4-Phenylpyridine as a Core Scaffold in Modern Chemistry
This compound, with its distinct structure featuring a pyridine ring linked to a phenyl group at the 4-position, is a significant compound in contemporary chemical research. ontosight.ai This arrangement, also known as 4-azabiphenyl, provides a valuable and versatile scaffold for the synthesis of more complex molecules. ontosight.ai
The presence of both the electron-deficient pyridine ring and the electron-rich phenyl ring within the same molecule gives rise to unique electronic and steric properties. This duality makes this compound an attractive building block in several areas of chemistry. In medicinal chemistry, the this compound core is found in various biologically active compounds and is explored for its potential in developing new therapeutic agents. bohrium.comvulcanchem.com For instance, derivatives have been investigated for their anti-tumor activities. bohrium.com
In materials science, the this compound scaffold is utilized in the construction of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. acs.orgnih.gov Its ability to act as a ligand allows for the formation of complexes with diverse metal ions, leading to materials with interesting photophysical and structural properties. acs.orgacs.org For example, it has been used to create host-guest systems and materials for organic electronics. beilstein-journals.orgacs.org Furthermore, this compound and its derivatives have been employed as catalysts or ligands in various organic transformations. nih.govchemicalbook.com
Evolution of Research Perspectives on this compound
Research interest in this compound has evolved significantly over time, expanding from its initial use as a synthetic intermediate to its current role as a key component in advanced materials and functional molecules. Early studies often focused on its fundamental chemical properties and its synthesis. acs.orgchemicalbook.com
In recent years, the focus has shifted towards harnessing the unique properties of the this compound scaffold for specific applications. There is a growing body of research on the functionalization of the this compound core to create derivatives with tailored properties. d-nb.infonih.gov This includes the development of new synthetic methodologies for selective C-H functionalization, allowing for the precise modification of the molecule's structure. nih.govbeilstein-journals.org
A significant area of contemporary research involves the incorporation of this compound into advanced materials. This includes its use in the design of luminescent materials, anion exchange membranes, and supramolecular structures. rsc.orgacs.orgrsc.orgacs.org The photophysical properties of this compound derivatives are being extensively studied for their potential in applications such as organic light-emitting diodes (OLEDs). mdpi.commdpi.comresearchgate.netupsi.edu.my Furthermore, the catalytic activity of this compound and its derivatives is an active area of investigation, with applications in photoredox catalysis and other organic reactions. nih.govchemicalbook.com The continuous exploration of this versatile scaffold promises to unveil new and exciting applications in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H | |
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InChI Key |
JVZRCNQLWOELDU-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC=C2 | |
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Molecular Formula |
C11H9N | |
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DSSTOX Substance ID |
DTXSID5022140 | |
| Record name | 4-Phenylpyridine | |
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Molecular Weight |
155.20 g/mol | |
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Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 4-Phenylpyridine | |
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Boiling Point |
281.00 °C. @ 760.00 mm Hg | |
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Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-Phenylpyridine | |
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CAS No. |
939-23-1, 52642-16-7 | |
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| Record name | Pyridine, phenyl- | |
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| Record name | 4-PHENYLPYRIDINE | |
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| Record name | 4-PHENYLPYRIDINE | |
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Melting Point |
77 - 78 °C | |
| Record name | 4-Phenylpyridine | |
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Synthetic Methodologies for 4 Phenylpyridine and Its Derivatives
Organometallic Approaches in 4-Phenylpyridine Synthesis
Organometallic reagents are pivotal in the formation of the carbon-carbon bond between the pyridine (B92270) ring and the phenyl group. Both palladium-free and palladium-catalyzed methods have been developed to achieve this transformation.
Palladium-Free Routes Utilizing Organolithium Reagents
A notable palladium-free method for synthesizing 4-aryl-substituted phenylpyridines begins with tert-butyl 4-oxopiperidine-1-carboxylate. rsc.orgrsc.orgworktribe.com This process involves the reaction with an aryllithium reagent, followed by dehydration and deprotection using trifluoroacetic acid, and subsequent oxidation. rsc.orgrsc.orgworktribe.com For instance, the reaction of this compound with phenyllithium (B1222949) can be used to introduce a second phenyl group. rsc.org Specifically, 2,4-diphenylpyridine (B1293730) was synthesized by dissolving this compound in dry tetrahydrofuran (B95107) (THF), cooling the solution to -78 °C, and then slowly adding phenyllithium. rsc.org It is important to note that the direct reaction of phenyllithium with unsubstituted pyridine does not yield this compound. researchgate.net
Another strategy involves the lithiation of 3-pivaloylaminopyridines with butyllithium, followed by reaction with iodine to produce 4-iodo-3-pivaloylaminopyridines. rsc.orgrsc.org These intermediates can then undergo further reactions to introduce a phenyl group at the 4-position.
Cross-Coupling Reactions for Functionalized this compound Scaffolds
Palladium-catalyzed cross-coupling reactions are a widely used and reliable method for constructing this compound and its derivatives. rsc.org The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halogenated pyridine with a phenylboronic acid derivative in the presence of a palladium catalyst. rsc.orgrsc.org This method offers a modular and high-yielding approach to a diverse range of functionalized 4-phenylpyridines. rsc.orgmdpi.com For example, 3-amino-4-phenylpyridine (B131099) derivatives can be efficiently synthesized by the cross-coupling of 4-iodo-3-pivaloylaminopyridines with suitable phenylboronic acids. rsc.orgrsc.org
Catalytic Hydrogenation Pathways for this compound Derivatives
The reduction of the pyridine ring in this compound to yield 4-phenylpiperidine (B165713) is a crucial transformation, often accomplished through catalytic hydrogenation. This process can be carried out under various conditions, including continuous-flow setups, and with a range of catalyst systems.
Continuous-Flow Hydrogenation to 4-Phenylpiperidine
Continuous-flow hydrogenation has emerged as an efficient and scalable method for the synthesis of 4-phenylpiperidine from this compound. d-nb.inforesearchgate.netresearchgate.netflowchemistrysociety.comakjournals.com This technique offers precise control over reaction parameters such as temperature, pressure, and flow rate, leading to high conversions and selectivities. d-nb.inforesearchgate.net In one example, a continuous-flow system using a commercial 10 wt% Pd/C catalyst achieved a high conversion (85–92%) and selectivity (94–99%) for 4-phenylpiperidine. d-nb.info The process was optimized using a design of experiments (DoE) approach, varying temperature, hydrogen flow, and substrate flow. d-nb.info Under optimized conditions, 4-phenylpiperidine was obtained in 81% isolated yield and 98% purity. d-nb.inforesearchgate.netakjournals.com This method highlights the potential for atom-efficient and greener synthesis of pharmaceutically relevant arylpiperidines. d-nb.inforesearchgate.net
Catalyst Systems in Selective Hydrogenation (e.g., Pd/C, Rh/C, Ru/C, Pt/C)
The choice of catalyst is critical for the selective hydrogenation of this compound. Various carbon-supported noble metal catalysts, including palladium (Pd/C), rhodium (Rh/C), ruthenium (Ru/C), and platinum (Pt/C), have been investigated. d-nb.info
In batch hydrogenation experiments using ethyl acetate (B1210297) as the solvent, the rhodium catalyst initially showed the highest activity. d-nb.info However, palladium on carbon (Pd/C) proved to be the most suitable catalyst for achieving high selectivity towards 4-phenylpiperidine, with minimal formation of the over-hydrogenated by-product, 4-cyclohexylpiperidine. d-nb.inforesearchgate.net The presence of substituents on the phenyl ring of this compound was found to decrease the reaction rate but increase the selectivity for the desired pyridine ring hydrogenation. d-nb.info Bimetallic catalysts, such as palladium-copper or palladium-silver nanoparticles on alumina, have also been shown to be effective for the selective hydrogenation of pyridine and its derivatives. d-nb.info
Table 1: Comparison of Catalysts in Batch Hydrogenation of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst (5 wt% on Carbon) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpiperidine (%) |
|---|---|---|---|
| Rh/C | 40 | 85 | 6 |
| Pd/C | ~40 | High | Negligible |
| Ru/C | - | - | - |
| Pt/C | - | - | - |
Data sourced from batch hydrogenation experiments in ethyl acetate. d-nb.info
Mechanistic Aspects of Pyridine Ring Hydrogenation
The hydrogenation of the pyridine ring is a stepwise process. nih.gov Theoretical studies using density functional theory (DFT) on related systems suggest that the reaction can proceed through several stages. rsc.org For Lewis acid-catalyzed hydrogenation, the process can involve the activation of hydrogen by a frustrated Lewis pair (FLP), followed by hydride transfer to the pyridinium (B92312) cation to form a dihydropyridine (B1217469) intermediate. rsc.org Subsequent hydrogenation steps lead to tetrahydropyridine (B1245486) and finally piperidine (B6355638). rsc.org
In metal-catalyzed hydrogenations, the reaction is understood to proceed via the stepwise addition of hydrogen atoms, leading to various unsaturated intermediates before the fully saturated piperidine is formed. nih.gov The specific pathway and the stability of these intermediates can be influenced by the catalyst, solvent, and the presence of substituents on the pyridine ring. d-nb.infoscholaris.ca Isotope labeling studies using deuterium (B1214612) oxide (D₂O) have confirmed that water can act as the hydrogen source in electrocatalytic hydrogenation systems. nih.gov The mechanism involves the transfer of hydrogen to the pyridine ring, eventually leading to the saturated piperidine. scholaris.ca
Novel Synthetic Strategies and Transformations
Recent advancements in organic synthesis have introduced innovative methodologies for the preparation of this compound and its structurally related derivatives. These strategies include novel recyclization reactions, the synthesis and application of N-oxide variants, and versatile routes to complex aryl-substituted pyridines.
Recyclization Reactions to Yield Pyridine-3-Carboxylic Acid Derivatives
Recyclization reactions, where one heterocyclic ring is transformed into another, represent an efficient pathway to complex pyridine structures. These methods often involve the ring-opening of a precursor heterocycle by a nucleophile, followed by intramolecular cyclization to form the desired pyridine ring.
A notable strategy involves the recyclization of a thiopyran ring to produce this compound-3-carboxylic acid derivatives. researchgate.net This transformation is achieved by reacting a thiopyran precursor with cyclic secondary amines, leading to the formation of the pyridine core. researchgate.net These resulting pyridine-3-carboxylic acids can be further converted into substituted thieno[2,3-b]pyridines, which have been studied for their neurotropic properties. researchgate.net
Another versatile approach utilizes 3-functionalized chromones as starting materials. tandfonline.com The reaction of 3-formylchromones with various reagents can lead to the formation of pyridine derivatives. For instance, a Knoevenagel condensation of 3-formylchromones with acetoacetamide, catalyzed by piperidinium (B107235) acetate, yields acyl pyridones. tandfonline.com The mechanism involves an initial condensation, followed by a nucleophilic attack at the C-2 position of the chromone, which induces the opening of the γ-pyrone ring and subsequent recyclization to form the pyridone. tandfonline.com Similarly, treating 3-functionalized chromones with other binucleophiles like 5-amino-2,4-dihydro-3H-pyrazol-3-one can yield fused pyridine systems such as pyrazolo[3,4-b]pyridines. tandfonline.com
| Starting Heterocycle | Reagents | Product Type | Reference |
|---|---|---|---|
| Thiopyran | Cyclic secondary amines | This compound-3-carboxylic acid derivatives | researchgate.net |
| 3-Formylchromone | Acetoacetamide, piperidinium acetate | Acyl pyridones | tandfonline.com |
| 6,8-Dimethylchromone-3-carboxylic acid | 5-Amino-2,4-dihydro-3H-pyrazol-3-one, TEA | Pyrazolo[3,4-b]pyridine | tandfonline.com |
Synthesis of this compound N-oxide and its Utility
This compound N-oxide is a key derivative of this compound with a molecular formula of C₁₁H₉NO. ontosight.ai It is a white crystalline solid that serves as a valuable intermediate and reagent in organic synthesis. ontosight.ai
The most common method for its preparation is the direct oxidation of this compound. ontosight.ai This can be achieved using oxidizing agents such as peracids (e.g., 3-chlorobenzenecarboperoxoic acid) or hydrogen peroxide. ontosight.aichemicalbook.com The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, making it useful for various chemical transformations. acs.org The N-oxide functionality is highly polar and can increase the solubility of molecules. acs.org
The utility of this compound N-oxide is demonstrated in its role as a reagent and catalyst. It has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a reagent for forming C-C and C-N bonds. ontosight.ai A specific application is in photochemical reactions, such as the trifluoromethylation of electron-rich arenes and heterocycles. nih.gov In this context, this compound N-oxide was found to be more effective than other pyridine N-oxides. nih.gov Its adduct with trifluoroacetic anhydride (B1165640) (TFAA) exhibits a reduction potential that is more positive than that of the unsubstituted pyridine N-oxide adduct, facilitating the reaction under milder conditions and in shorter timeframes. nih.gov This enhanced reactivity is attributed to the extended conjugation and electrophilicity of the pyridinium ring system, which promotes the formation of photoactive electron-donor-acceptor (EDA) complexes. nih.gov
| Application Area | Specific Use | Key Advantage | Reference |
|---|---|---|---|
| Synthetic Intermediate | Preparation of pharmaceuticals and agrochemicals | Versatile precursor | ontosight.ai |
| Reagent | Formation of C-C and C-N bonds | Activates the pyridine ring for further functionalization | ontosight.ai |
| Photochemical Reactions | Trifluoromethylation of arenes | Promotes formation of photoactive EDA complexes, leading to faster reactions | nih.gov |
| Catalysis | Catalyst for various reactions, including halogen bonding | Can lead to higher catalytic activity | chemicalbook.com |
Preparation of 4-Aryl-2-phenylpyridines
The synthesis of pyridines bearing multiple aryl substituents is of significant interest, particularly for applications in materials science and medicinal chemistry. Several novel strategies have been developed for the efficient preparation of 4-aryl-2-phenylpyridines.
One prominent, palladium-free method begins with tert-butyl 4-oxopiperidine-1-carboxylate. worktribe.comrsc.org The synthesis involves the reaction of the starting material with an aryllithium reagent, followed by dehydration and deprotection using trifluoroacetic acid. worktribe.comrsc.org Subsequent oxidation and a final phenylation step yield the desired 4-aryl-2-phenylpyridine ligands. worktribe.comrsc.org This versatile route has been used to prepare a range of derivatives by varying the aryllithium reagent. worktribe.com
An alternative approach for preparing related polymeric structures is a modified Chichibabin reaction. beilstein-journals.org This method involves the condensation of diacetylated N-alkylcarbazoles with 3-substituted benzaldehydes in the presence of ammonium (B1175870) acetate. This economical approach assembles the pyridine ring in situ to afford carbazole-4-phenylpyridine co-polymers. beilstein-journals.org
Furthermore, an efficient synthesis for 2'-substituted 4-phenylpyridines has been developed via pyrone and 4-methoxy-pyridine intermediates, which was created to optimize 4-aryl-pyridine glucagon (B607659) antagonists. nih.gov
| Product (4-Aryl-2-phenylpyridine) | Aryl Group at Position 4 | Synthetic Route | Reference |
|---|---|---|---|
| 2,4-Diphenylpyridine | Phenyl | Palladium-free route from 4-oxopiperidine | worktribe.comrsc.org |
| 4-(4-Methoxyphenyl)-2-phenylpyridine | 4-Methoxyphenyl | Palladium-free route from 4-oxopiperidine | worktribe.comrsc.org |
| 2-Phenyl-4-(o-tolyl)pyridine | o-Tolyl | Palladium-free route from 4-oxopiperidine | worktribe.comrsc.org |
| 4-Mesityl-2-phenylpyridine | Mesityl | Palladium-free route from 4-oxopiperidine | worktribe.comrsc.org |
Reactivity and Mechanistic Investigations of 4 Phenylpyridine
Catalytic Reactivity of 4-Phenylpyridine
This compound has emerged as a versatile and potent organocatalyst in a variety of chemical transformations. Its unique electronic properties enable it to mediate reactions through novel mechanistic pathways, particularly in the realm of borylation and photoredox catalysis. This section explores the catalytic functions of this compound and its N-oxide derivative, detailing the underlying mechanisms that govern their reactivity.
This compound has been identified as an effective catalyst for the borylation of iodo- and bromoarenes using diboron(4) compounds. acs.orgacs.orgnih.gov This transformation provides a transition-metal-free pathway to synthesize valuable arylboronic esters. rsc.org The catalytic system typically involves the combination of this compound, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base like sodium methoxide (B1231860). rsc.orgresearchgate.net Mechanistic studies have revealed that the reaction proceeds through a distinct pathway involving the cooperative action of this compound and the base to activate the diboron compound. researchgate.net
A pivotal discovery in understanding the catalytic cycle was the identification of an N-boryl pyridyl anion (N-BPA) intermediate. acs.orgacs.orgnih.gov This unprecedented species is formed in situ from the reaction of this compound, a diboron(4) compound, and a methoxide base. acs.orgacs.org The formation involves the heterolytic cleavage of the boron-boron bond, promoted by the cooperative action of the pyridine (B92270) and the methoxide anion. researchgate.net
The N-BPA intermediate exhibits unique dual reactivity, functioning as both a potent nucleophile and a strong electron donor. acs.orgnih.gov This "umpolung" reactivity transforms the typically electron-deficient pyridine ring into an electron-rich system, opening new avenues in catalysis. acs.orgnih.gov The N-BPA can exist as a discrete anion or form a more complex adduct by trapping another molecule of pyridine, which serves as a masked, stable form of the highly reactive anion. acs.org
| Component/Intermediate | Role in the Catalytic Cycle | Reference |
|---|---|---|
| This compound | Organocatalyst; precursor to the N-BPA intermediate. | acs.orgnih.gov |
| Diboron(4) Compound (e.g., B₂pin₂, B₂cat₂) | Boron source and electron source. | acs.orgrsc.org |
| Base (e.g., MeONa) | Co-activator for the cleavage of the B-B bond. | researchgate.netsci-hub.se |
| N-Boryl Pyridyl Anion (N-BPA) | Key intermediate; acts as a strong electron donor and nucleophile. | acs.orgacs.orgnih.gov |
The strong electron-donating character of the N-BPA intermediate is central to the catalytic mechanism. acs.orgnih.gov A redox catalytic cycle is established wherein the in situ-generated N-BPA initiates a single electron transfer (SET) to the haloarene substrate. acs.orgacs.orgnih.gov This SET event generates an aryl radical and regenerates the pyridine catalyst, allowing the cycle to continue. acs.org This process enables the single-electron reduction of various substrates using the diboron compound as the ultimate electron source, with this compound acting as the electron shuttle. acs.orgacs.org Computational studies using Density Functional Theory (DFT) have supported the role of SET processes in the generation of radical species within the this compound/diboron/base system. rsc.org
The reductive power of the this compound catalytic system can be dramatically amplified through the use of visible light. acs.orgnih.gov Upon irradiation, the N-BPA intermediate or its associated complexes can be promoted to an electronically excited state. acs.orgnih.govsci-hub.se This photoexcited species is a significantly more potent reductant—a "super electron donor"—compared to its ground-state counterpart. acs.orgsci-hub.se
This enhanced reductivity allows the system to perform challenging single-electron reduction reactions that are not feasible under thermal conditions. acs.org The photoexcited anionic complex can effectively reduce substrates with high reduction potentials, including non-activated chloro- and fluoroarenes. acs.orgresearchgate.net This modular photoredox system, combining different pyridines, diboron reagents, and bases, allows for the fine-tuning of the system's redox properties to match the requirements of a specific transformation. acs.org
| Condition | Key Reactive Species | Reductive Capability | Applicable Substrates | Reference |
|---|---|---|---|---|
| Thermal (Dark) | N-Boryl Pyridyl Anion (Ground State) | Strong Electron Donor | Iodoarenes, Bromoarenes | acs.orgacs.org |
| Visible Light Irradiation | Photoexcited N-Boryl Pyridyl Anion | Super Electron Donor (Significantly Enhanced Reductivity) | Chloroarenes, Fluoroarenes, Alkyl Bromides | acs.orgresearchgate.netsci-hub.se |
This compound is also a key catalyst in photoinduced radical borylation reactions, particularly for unactivated alkyl halides. rsc.orgresearchgate.net In a system utilizing this compound, bis(catecholato)diboron (B79384) (B₂cat₂), and a methoxide base, visible light irradiation facilitates the borylation of alkyl bromides. sci-hub.seresearchgate.net Mechanistic experiments have confirmed the radical nature of this transformation. sci-hub.se For instance, the reaction of cyclopropylmethyl bromide resulted in a ring-opened borylation product, which is indicative of a radical ring-opening process. sci-hub.se Furthermore, competition experiments with a hydrogen atom donor led to the formation of a dehalogenated product alongside the desired borylated product, providing strong evidence for the intermediacy of an alkyl radical. sci-hub.se The reaction is believed to proceed via an Sₙ2/photoinduced radical formation pathway, where super electron donors generated in the system activate the alkyl bromide. rsc.org
This compound N-oxide, a derivative of this compound, also demonstrates significant catalytic activity. chemicalbook.comlookchem.com It is particularly effective as a co-catalyst or additive in enantioselective epoxidation reactions. chemicalbook.comlookchem.com In the Jacobsen-Katsuki epoxidation, the addition of this compound N-oxide was found to improve catalyst stability and performance, enabling lower catalyst loadings and preventing the erosion of enantioselectivity. mdpi.com This was crucial for the multi-kilogram scale synthesis of drug intermediates at companies like GlaxoSmithKline and Pfizer. mdpi.com It has also been employed as an additive (often abbreviated as PPNO) in Mn(III) salen complex-catalyzed epoxidations using sodium hypochlorite (B82951) (NaClO) as the oxidant. researchgate.net In addition to its role in oxidation, this compound N-oxide can be used as a catalyst in reactions involving halogen bonding. chemicalbook.comlookchem.com
| Reaction Type | Role of this compound N-oxide | Example System | Reference |
|---|---|---|---|
| Enantioselective Epoxidation | Additive / External Ligand | Jacobsen-Katsuki epoxidation; enhances catalyst stability and enantioselectivity. | mdpi.com |
| Enantioselective Epoxidation | Co-catalyst | Mn(III) salen complex with NaClO oxidant. | researchgate.net |
| Halogen Bonding | Catalyst | Used as a halogen bonding catalyst in chemical synthesis. | chemicalbook.comlookchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound N-oxide |
| Bis(pinacolato)diboron (B₂pin₂) |
| Bis(catecholato)diboron (B₂cat₂) |
| Sodium methoxide |
| Sodium hypochlorite |
Formation and Reactivity of N-Boryl Pyridyl Anion (N-BPA) Intermediates
Reactions Involving Metal-Ligand Interactions
Coordination with Transition Metals (e.g., Zinc(II), Cadmium(II), Rhenium)
This compound (4-Phpy) readily participates in coordination chemistry, acting as a monodentate ligand through its pyridine nitrogen atom to form complexes with a variety of transition metals.
Zinc(II) and Cadmium(II): The reaction of this compound with Zinc(II) and Cadmium(II) salts leads to the formation of distinct coordination complexes. For instance, reacting α-acetamidocinnamic acid (HACA) and this compound with Zn(OAc)₂·2H₂O results in a coordination polymer, [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n. mdpi.com Recrystallization of this polymer from different solvents yields trinuclear "pinwheel" complexes. mdpi.com When recrystallized from acetonitrile, the complex [Zn₃(µ-ACA)₆(4-Phpy)₂]·4CH₃CN is formed. mdpi.com In contrast, a monomeric complex, [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O, was previously obtained under slightly different conditions. mdpi.com With Cadmium(II), a dimeric complex, [Cd(4-Phpy)₂(μ-ACA)(ACA)]₂·2EtOH, has been synthesized. mdpi.com The coordination environment around the metal centers varies, with Zn(II) adopting both octahedral and tetrahedral geometries within the same trinuclear structure. mdpi.com
| Metal Ion | Precursors | Resulting Complex Formula | Structural Feature |
| Zn(II) | Zn(OAc)₂·2H₂O, HACA, 4-Phpy in EtOH | [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n | Coordination Polymer |
| Zn(II) | Recrystallization of polymer in CH₃CN | [Zn₃(µ-ACA)₆(4-Phpy)₂]·4CH₃CN | Trinuclear "Pinwheel" |
| Cd(II) | [Cd(ACA)₂(H₂O)₂], 4-Phpy in EtOH | [Cd(4-Phpy)₂(μ-ACA)(ACA)]₂·2EtOH | Dimeric Complex |
Rhenium: this compound also serves as a ligand in the formation of octahedral rhenium cluster complexes. mdpi.comnih.gov It can coordinate to the {Re₆Q₈}²⁺ (Q = S, Se) core. For example, six-coordinate tetracyanidonitridorhenium(V) complexes of the general formula (PPh₄)₂[ReN(CN)₄(4-Phpy)] have been synthesized and characterized. nih.gov These complexes exhibit photoluminescence, with the emission maximum wavelength (λₑₘ) for the this compound complex observed at 539-545 nm, with a high quantum yield (Φₑₘ) of 0.39-0.93. nih.gov The electronic structure of these rhenium clusters is influenced by the coordination of redox-active ligands like this compound. nih.gov The lowest unoccupied molecular orbitals (LUMOs) in these complexes are primarily composed of the π* orbitals of the aromatic ligands. nih.gov
Metal-Ligand Cooperativity in Catalytic Cycles
Metal-ligand cooperativity (MLC) describes a scenario where both the metal center and the ligand are actively involved in a chemical transformation. This concept has been explored in catalytic cycles, including those potentially involving pyridine-based ligands. While direct, explicit studies detailing metal-ligand cooperativity with this compound as the key cooperative ligand are not extensively reported, the principles can be inferred from related systems.
For instance, cobalt(II) phosphinopyridonate complexes have been used for the double hydroboration of pyridines, including this compound. rsc.org Mechanistic experiments in these systems suggest that metal-ligand cooperativity, involving a ligand-centered C–H activation and the formation of a cobalt(III) hydride intermediate, is a key feature. rsc.org Similarly, rhodium complexes with PN(C) ligands, such as 2-di(tert-butylphosphinomethyl)-6-phenylpyridine, demonstrate reversible cyclometalation as a strategy for the activation of small molecules, a clear example of MLC. rsc.org
In another example, a hyper-cross-linked polymer supporting a CpIr@HCPs-(2-OH-4-phenylpyridine) complex was used for the N-trideuteromethylation of amines. acs.org The proposed mechanism involves the hydroxyl group on the pyridine ligand, indicating a cooperative role of the ligand in the catalytic cycle. acs.org The activity of this heterogeneous catalyst was comparable to its homogeneous analogue, [CpIr(2-OH-pyridine)Cl₂], and significantly higher than the complex without the hydroxyl group, [Cp*Ir(pyridine)Cl₂], underscoring the importance of the functional ligand in the catalytic process. acs.org
Reaction Mechanisms and Intermediates
Computational and Experimental Mechanistic Elucidation
The reaction mechanisms involving this compound have been investigated through a combination of computational methods, such as Density Functional Theory (DFT), and experimental techniques.
DFT calculations have been employed to understand the transformation of diboron(4) compounds promoted by this compound and a base like potassium methoxide. researchgate.net These studies revealed a mechanism distinct from that observed with 4-cyanopyridine. researchgate.net The calculations showed that a rsc.orgrsc.org-sigmatropic rearrangement proceeds with an activation energy barrier of 29.2 kcal/mol. researchgate.net Furthermore, DFT has been used to study the geometry and electronic properties of this compound-containing molecules, such as in the investigation of Schiff base liquid crystals, where theoretical calculations helped to illustrate experimental findings on their mesomorphic behavior. mdpi.comkaust.edu.sa
Experimentally, the mechanism of inhibition of membrane-bound NADH dehydrogenase by this compound and its derivatives was studied. nih.gov These studies, which analyzed the effects of hydrophobicity, temperature, and pH on IC50 values, supported a dual binding site hypothesis for the inhibitors. nih.gov In the context of catalysis, the reaction of this compound with cobalt complexes in hydroboration reactions was monitored by ¹H-NMR spectroscopy to determine product yields and byproducts. rsc.org
Investigation of Boryl-Pyridine Anion Complexes
A significant area of mechanistic investigation involving this compound is its reaction with diboron(4) compounds in the presence of a base. This system leads to the formation of highly reactive boryl-pyridine species.
Experimental and DFT computational studies have shown that this compound and a methoxide anion cooperatively promote the heterolytic cleavage of the B–B bond in diboron compounds. researchgate.netrsc.org This cleavage does not proceed via a direct homolytic pathway without the presence of the methoxide. rsc.org The heterolytic cleavage results in the formation of a boryl-pyridine anion complex, which can be described as a pyridine-stabilized boryl anion. rsc.orgrsc.org This intermediate, an N-boryl pyridyl anion complex, is a key species in a novel "umpolung" approach to pyridine hydroboration, where a formal boryl anion adds to the pyridine ring. rsc.orgsemanticscholar.orgrsc.org This anion complex can then be trapped by another molecule of pyridine to form a more stable borate (B1201080) complex, which has been fully characterized by X-ray diffraction and NMR spectroscopy. researchgate.net
The reaction sequence is initiated by the formation of a complex between the diboron reagent, this compound, and the methoxide. The subsequent heterolytic B-B bond cleavage is exergonic and has a calculated activation barrier of 27.9 kcal mol⁻¹ in terms of Gibbs free energy. rsc.org The resulting boryl-pyridine anion is highly active and can undergo further transformations, such as intramolecular C-C bond formation, to yield observed products. rsc.org
Thermodynamic and Kinetic Considerations in Reactivity
The reactivity of this compound has been quantified through thermodynamic and kinetic studies.
Thermodynamics: The standard molar enthalpy of formation for this compound in the gas phase has been determined experimentally using static bomb combustion calorimetry. acs.orgresearchgate.netumsl.edu The derived value is 240.0 ± 3.3 kJ·mol⁻¹. acs.orgresearchgate.netumsl.edu The enthalpy of sublimation has also been measured. acs.orgresearchgate.net DFT calculations have been used to estimate the enthalpies of formation, showing good agreement with experimental data. acs.orgresearchgate.net In reactions involving the extraction of Plutonium(IV) by phenylpyridine diamide (B1670390) ligands, thermodynamic parameters were determined. rsc.org The complexation reaction was found to be exothermic, with negative enthalpy (ΔH) and entropy (ΔS) changes, indicating a spontaneous process driven by enthalpy. rsc.org
| Thermodynamic Parameter | Value | Method |
| Standard Molar Enthalpy of Formation (gas) | 240.0 ± 3.3 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry |
| Enthalpy of Fusion | 19.95 ± 0.04 kJ·mol⁻¹ | Differential Scanning Calorimetry |
| Enthalpy of Vaporization (298.15 K) | 68.4 ± 3.5 kJ·mol⁻¹ | Correlation-Gas Chromatography |
Kinetics: Kinetic studies provide insight into reaction rates and activation barriers. In the investigation of boryl-pyridine anion formation, DFT calculations provided the activation energy for the heterolytic cleavage of the diboron B-B bond, calculated to be 27.9 kcal mol⁻¹. rsc.org For the thermal decomposition of an iridium complex, (PBP)Ir(CO)(pyridine), Eyring analysis yielded an activation enthalpy (ΔH‡) of 29.2 kcal/mol and an activation entropy (ΔS‡) of -5 cal/mol·K, indicating a unimolecular, rate-limiting step that does not involve significant Ir-H bond cleavage. nih.gov The importance of distinguishing between kinetic and thermodynamic control has been highlighted in C-H activation reactions, where kinetic selectivity can be opposite to thermodynamic selectivity. acs.org
Advanced Applications of 4 Phenylpyridine in Medicinal Chemistry
Design and Synthesis of 4-Phenylpyridine-Based Drug Scaffolds
The strategic incorporation of the this compound core into larger molecules has led to the discovery of potent and selective inhibitors of key biological targets. Medicinal chemists have adeptly modified this scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties, resulting in promising candidates for a range of diseases.
Anticancer Agents
The this compound framework is a prominent feature in the development of targeted anticancer therapies. Its ability to be functionalized at various positions allows for the fine-tuning of interactions with the active sites of oncogenic proteins, leading to potent inhibition.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. Researchers have designed and synthesized novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds as potent PI3K inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the inclusion of the phenylpyridine-carboxamide scaffold was advantageous for cytotoxic activity against human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Phenylpyridine-Carboxamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Selected Compounds | A549 (Human Lung Cancer) | Moderate Activity |
| PC-3 (Human Prostatic Cancer) | Moderate Activity | |
| MCF-7 (Human Breast Cancer) | Moderate Activity | |
| 14c | PI3Kα Kinase | 1.25 |
The epidermal growth factor receptor (EGFR) and its family member ErbB-2 are key drivers in the proliferation of various cancer types. The this compound scaffold has been incorporated into molecules designed to inhibit these tyrosine kinases. For instance, a series of 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine (B92270) derivatives were designed and synthesized as EGFR and ErbB-2 kinase inhibitors. mdpi.com
One of the most potent compounds in this series, a 5-ethynylpyrimidine (B139185) derivative designated as 20a , exhibited an IC50 value of 45 nM against EGFR kinase. mdpi.com Several other compounds from the series also demonstrated significant inhibitory activity, with IC50 values less than 1 μM for EGFR and less than 5 μM for the inhibition of A-549 and HL60 cancer cell growth. mdpi.com This highlights the potential of the substituted pyridine core in developing effective EGFR inhibitors.
Furthermore, 2-alkoxy-4-phenylpyridine-3-carbonitrile derivatives have been investigated as dual inhibitors of EGFR and HER2. researchgate.net For example, the 4-methyl thiazolyl pyrazoline derivative 4b showed potent anticancer activity against the HCT116 colorectal carcinoma cell line with an IC50 value of 3.07 μM and exhibited dual EGFR/HER2 inhibitory activity with IC50 values of 0.06 μM and 0.08 μM, respectively. researchgate.net
Table 2: Inhibitory Activity of Phenylpyridine Derivatives against EGFR and Cancer Cell Lines
| Compound ID | Target | IC50 |
|---|---|---|
| 20a (5-ethynylpyrimidine derivative) | EGFR Kinase | 45 nM |
| Various Phenyl Pyridine Derivatives | EGFR | < 1 μM |
| A-549 Cell Growth | < 5 μM | |
| HL60 Cell Growth | < 5 μM | |
| 4b (4-methyl thiazolyl pyrazoline derivative) | HCT116 Cell Growth | 3.07 μM |
| EGFR Kinase | 0.06 μM | |
| HER2 Kinase | 0.08 μM |
To overcome the challenges of drug resistance and enhance therapeutic efficacy, the development of single molecules that can inhibit multiple oncogenic targets is a promising strategy. mdpi.com The this compound scaffold is being explored in the design of such dual- or multi-targeting agents.
A notable example is the development of 4-aminoquinazoline derivatives containing a 6-sulfonamide substituted pyridyl group as dual inhibitors of EGFR and PI3Kα. nih.gov Compounds from this series, such as 6c and 6i , demonstrated high inhibitory activity against EGFR and selectivity for PI3Kα over other isoforms. nih.gov Compound 6c was shown to induce cell cycle arrest and apoptosis in BT549 breast cancer cells by inhibiting both the EGFR and PI3Kα/Akt signaling pathways. nih.gov
Another innovative approach led to the creation of MTX-531 , a first-in-class dual inhibitor of EGFR and pan-PI3K. focusbiomolecules.com This molecule, which incorporates a pyridine moiety, exhibits potent inhibition of EGFR (IC50 = 14.7 nM) and several PI3K isoforms, including PI3Kα (IC50 = 6.4 nM) and PI3Kδ (IC50 = 1.1 nM). focusbiomolecules.com Such dual-targeting agents hold the potential for more effective and durable responses in cancer treatment. mdpi.com
Table 3: Inhibitory Profile of Dual-Targeting Pyridine Derivatives
| Compound ID | Target | IC50 |
|---|---|---|
| 6c | EGFR | High Inhibition |
| PI3Kα | High Inhibition | |
| MTX-531 | EGFR | 14.7 nM |
| PI3Kα | 6.4 nM | |
| PI3Kβ | 233 nM | |
| PI3Kγ | 8.3 nM | |
| PI3Kδ | 1.1 nM |
EGFR and ErbB-2 Kinase Inhibitors
Neuroprotective and Neurotropic Compounds
The this compound scaffold is also a valuable template for the development of agents aimed at treating neurodegenerative diseases. While 1-methyl-4-phenylpyridinium (MPP+) is a well-known neurotoxin used to model Parkinson's disease, certain non-toxic derivatives of this compound are being investigated for their neuroprotective properties. researchgate.netmdpi.com
Research has led to the synthesis of 2-aminopyridine-3,5-dicarbonitriles derived from 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile. joseroda.com Some of these compounds have shown a neuroprotective profile in in-vitro assays. joseroda.com Specifically, in a lactate (B86563) dehydrogenase (LDH) test on SH-SY5Y neuroblastoma cells stressed with oligomycin-A/rotenone, compounds 26 , 3 , 22 , and 24 exhibited neuroprotection in the range of 31.6–37.8%. joseroda.com
Furthermore, a series of 5-(4-pyridinyl)-1,2,4-triazole derivatives have been developed as neuroprotective agents. unime.it One such compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15) , demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP)-induced bradykinesia in an in vivo model of Parkinson's disease. unime.it This compound also positively affected the levels of Parkinson's disease markers following neurotoxin administration. unime.it
In a different approach, 3-substituted-4-phenylpyridine derivatives have been designed as novel inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neuronal cholesterol homeostasis and neurodegenerative disorders. acs.org A compound with a piperazinyl group at the 3-position of the this compound scaffold (4 ) showed an IC50 value of 52 nM in a human CH24H enzyme assay. acs.org
Table 4: Neuroprotective Activity of this compound Derivatives
| Compound Series/ID | Biological Activity/Target | Key Findings |
|---|---|---|
| 2-Aminopyridine-3,5-dicarbonitriles (3, 22, 24, 26 ) | Neuroprotection (LDH assay) | 31.6–37.8% neuroprotection in stressed SH-SY5Y cells. joseroda.com |
| 15 (5-(4-pyridinyl)-1,2,4-triazole derivative) | In vivo neuroprotection (Parkinson's model) | Prevented MPTP-induced bradykinesia. unime.it |
| 4 (3-piperazinyl-4-phenylpyridine derivative) | CH24H Inhibition | IC50 = 52 nM. acs.org |
Anti-inflammatory Agents
The this compound structure is also a key component in the development of novel anti-inflammatory agents. Research has demonstrated that this compound itself can exert significant anti-inflammatory effects.
Specifically, this compound has been shown to suppress UVB-induced skin inflammation. nih.govresearchgate.net It achieves this by directly binding to and inhibiting c-Src, which in turn suppresses the c-Src/EGFR/MAPKs signaling pathway. nih.govresearchgate.net This leads to a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.govresearchgate.net In in-vivo mouse models, topical application of this compound prevented UVB-induced skin thickness and reduced the phosphorylation of EGFR and the expression of COX-2. nih.govresearchgate.net
The anti-inflammatory potential of the broader pyridine class of compounds is also well-documented. For example, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov One such derivative, Compound A , which features a benzyl (B1604629) group substitution on the pyridine ring, showed the greatest potency on a molar basis. nih.gov The proposed mechanism for these compounds may be related to their iron-chelating properties, which could inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.govnih.gov
Table 5: Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Model | Key Mechanism/Finding |
|---|---|---|
| This compound | UVB-induced skin inflammation | Suppresses COX-2 expression via inhibition of the c-Src/EGFR/MAPKs pathway. nih.govresearchgate.net |
| Compound A (3-hydroxy pyridine-4-one derivative) | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory activity, potentially via iron chelation. nih.gov |
| Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity. nih.gov |
Antimicrobial and Antibacterial Agents
Derivatives of this compound have demonstrated notable potential as antimicrobial and antibacterial agents. Research has shown that modifications to the basic this compound structure can yield compounds with significant activity against various pathogens, including resistant strains.
A novel sulfoxide (B87167) analog, N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine, was synthesized from this compound 1-oxide. nih.gov This compound exhibited antibacterial activity against Moraxella catarrhalis and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) of 128 µg/mL and 256 µg/mL, respectively. nih.gov It also showed partial growth inhibition of Corynebacterium diphtheriae at a concentration of 256 µg/mL. nih.gov The introduction of a sulfoxide function was shown to be crucial for the bioactivity, as the corresponding sulfide (B99878) analogs were inactive. nih.gov
Furthermore, adamantylthio derivatives of this compound have been identified as potent antimicrobial agents. researchgate.net Specifically, 3-(1-adamantylthio)-4-phenylpyridine displayed significant activity against all tested methicillin-resistant Staphylococcus aureus (MRSA) isolates, with MIC values ranging from 1-8 μg/mL. researchgate.net Another study synthesized a series of 4,4'-(4-Substituted Phenyl Pyridine-2,6-diyl) bis (N-Substituted Benzylidene Aniline) derivatives, many of which showed good antibacterial activity against both Gram-positive (Bacillus subtilis, Streptococcus pneumonia) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. ijpbs.com The investigation of 2-amino-3-cyanopyridine (B104079) derivatives also revealed that compounds like 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (B184641) possess good antibacterial and antifungal efficacy, with the presence of a chlorine atom on the phenyl ring enhancing this activity. ajol.info
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Organism(s) | Activity (MIC) |
|---|---|---|
| N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine | Moraxella catarrhalis | 128 µg/mL nih.gov |
| N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine | Streptococcus pyogenes | 256 µg/mL nih.gov |
| 3-(1-Adamantylthio)-4-phenylpyridine | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 µg/mL researchgate.net |
| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | C. albicans, E. faecalis, P. aeruginosa, E. coli | Good efficacy ajol.info |
TGR5 Agonists for Metabolic Disorders (e.g., Diabetes, Obesity)
The Takeda G-protein-coupled receptor 5 (TGR5) is a recognized therapeutic target for metabolic diseases like type 2 diabetes and obesity due to its role in regulating glucose and energy homeostasis. researchgate.netfrontiersin.org A new class of potent TGR5 agonists has been developed based on a this compound scaffold. researchgate.netfrontiersin.org
Extensive structure-activity relationship (SAR) studies led to the synthesis of several derivatives, with compounds 15a , 18b , and 18c showing potency comparable to the lead compound in in-vitro assays. researchgate.net The activation of TGR5 by such agonists can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glycemic control. researchgate.net Research has highlighted that these synthetic agonists, including various this compound derivatives, can activate TGR5 to regulate signaling pathways involved in metabolism. nih.gov Patents have been filed for substituted this compound compounds designed as non-systemic TGR5 agonists for treating conditions such as diabetes, obesity, and metabolic syndrome. google.comwipo.int
Table 2: Potency of this compound-Based TGR5 Agonists
| Compound Scaffold/Derivative | Target | Potency (EC50) |
|---|---|---|
| 4-Benzofuranyloxynicotinamide derivative | Human TGR5 | 0.28 nM frontiersin.orgnih.gov |
| 4-Benzofuranyloxynicotinamide derivative | Mouse TGR5 | 0.92 nM frontiersin.orgnih.gov |
| 4-Phenoxy-nicotinamide derivative (Compound 23g) | Human TGR5 | 0.72 nM researchgate.net |
| 4-Phenoxy-nicotinamide derivative (Compound 23g) | Mouse TGR5 | 6.2 nM researchgate.net |
Neurokinin-1 Receptor Antagonists
The neurokinin-1 (NK1) receptor is implicated in various physiological processes, and its antagonists are of therapeutic interest. The this compound moiety has been successfully used to develop potent NK1 receptor antagonists. nih.govwipo.int By modifying the quinoline (B57606) nucleus of earlier ligands, researchers created this compound-based compounds with high affinity for the NK1 receptor. nih.gov
One notable derivative, a 4-methyl-1-piperazinyl compound (9j ), demonstrated an IC₅₀ value of 4.8 nM. nih.gov This compound was confirmed to act as an NK1 antagonist, effectively blocking cellular processes induced by NK1 receptor activation. nih.gov The versatility of the this compound scaffold allows for molecular manipulations to enhance properties like hydrophilicity or to reduce molecular weight while maintaining high-affinity binding to the receptor. nih.gov The development of these compounds has also extended to creating radiolabeled versions for use as tracers in positron emission tomography (PET) studies, highlighting their utility in both therapeutic and diagnostic research. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure, and numerous structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential.
For TGR5 Agonists: Extensive SAR studies on the this compound scaffold revealed that different substitutions significantly impact agonist potency. researchgate.net
For NK1 Receptor Antagonists: Molecular modifications, such as transforming a quinoline nucleus into substituted pyridine moieties, have produced ligands with nanomolar affinity. The introduction of specific groups, like a 4-methyl-1-piperazinyl substituent, was shown to be critical for high potency. nih.gov
For Anticancer Agents: In the development of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as potential anticancer agents, SAR analysis indicated that the inclusion of a phenylpyridine-carboxamide scaffold was beneficial for activity. The oxidation state of the sulfur atom in the thiopyran ring and the nature and position of substituents on the aryl group also had varied impacts on cytotoxicity against different cancer cell lines. mdpi.com For another series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, the introduction of halogen groups on the benzene (B151609) ring was found to be essential for their cytotoxic effects. researchgate.net
For CDK9 Inhibitors: In the design of new cyclin-dependent kinase 9 (CDK9) inhibitors based on an imidazole[1,2-a]pyridine structure, SAR analysis focused on the diversification of substituent groups (R1 and R2) to optimize inhibitory potency and selectivity. rsc.org
Biological Research Applications of this compound
This compound is a known inhibitor of mitochondrial function, specifically targeting the electron transport chain. nih.govlookchem.com It serves as a valuable research tool for investigating cellular energy production and metabolic processes. lookchem.com Studies using submitochondrial particles have shown that neutral pyridines, including this compound, are potent inhibitors of mitochondrial respiration. nih.gov Its mechanism of action involves the inhibition of NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. lookchem.com This inhibitory action is structurally related to that of 1-methyl-4-phenylpyridinium (MPP+), a well-known mitochondrial toxin. nih.gov The ability of this compound to disrupt mitochondrial respiration makes it a useful compound in studies aimed at understanding the role of mitochondria in cellular health and disease.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease. nih.gov Its toxicity stems from its conversion in the brain to the active metabolite MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons. frontiersin.orgwikipedia.org MPP+ exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion and ultimately, neuronal cell death. wikipedia.orgmdpi.com
This compound is a structural analog of MPP+ and is used in research to understand the mechanisms of MPTP/MPP+ neurotoxicity. nih.gov Research has demonstrated that pretreatment with this compound can provide significant protection against the dopamine-depleting effects of MPTP in mice. researchgate.net This protective effect is attributed to this compound's ability to inhibit the biotransformation of MPTP into the more toxic MPP+. researchgate.net Furthermore, MPP+ has been shown to stimulate the release of calcium from mitochondria, a process that may contribute to disturbed Ca2+ homeostasis in dopamine (B1211576) neurons and play a role in the MPTP-induced Parkinson's model. nih.gov Studies have also shown that knocking down the protein alpha-synuclein, which is central to Parkinson's pathophysiology, increases cellular resistance to MPP+ toxicity. ox.ac.uk These findings underscore the importance of this compound and its analogs as tools in Parkinson's disease research.
Enzyme Interaction and Mechanism Investigations
This compound and its derivatives have been instrumental in probing the mechanisms of several key enzymes, acting as inhibitors or modulators to elucidate their function and role in metabolic pathways.
One significant area of investigation involves cytochrome P450 enzymes. For instance, this compound serves as a core scaffold in the design of inhibitors for cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific cytochrome P450 enzyme that regulates cholesterol homeostasis. acs.org The pyridine nitrogen of the this compound moiety is designed to directly coordinate with the heme iron in the enzyme's active site, while the phenyl group engages in hydrophobic interactions. acs.org This interaction has been confirmed through X-ray cocrystal structures, which show the direct coordination of the pyridine nitrogen to the heme iron and hydrophobic interactions with a pocket under Helix F of the enzyme. acs.org Furthermore, studies on derivatives have shown that while potent against CH24H, some also exhibit inhibitory activity against CYP3A4, another major cytochrome P450 enzyme involved in drug metabolism. acs.org
This compound is also a known inhibitor of several other enzymes, including mitochondrial complex I (NADH dehydrogenase), monoamine oxidase (MAO), and human placental aromatase. vulcanchem.comlookchem.com For human placental aromatase, it demonstrates an inhibition constant (Ki) of 0.36 μM. vulcanchem.comlookchem.com Its ability to inhibit mitochondrial complex I makes it a valuable research tool for studying mitochondrial respiration and the mechanisms of energy production in cells. lookchem.comnih.gov Investigations into the inhibition of NADH dehydrogenase by this compound and its analogs have suggested a complex mechanism involving two binding sites on the enzyme, where the occupancy of both is necessary for complete inhibition. nih.gov
Furthermore, the interaction of this compound with nicotinamide (B372718) N-methyltransferase (NNMT) has been studied in detail. nih.gov Kinetic analysis revealed that this compound is a poor substrate for NNMT. nih.gov Interestingly, at high concentrations, it acts as a substrate inhibitor. nih.gov This dual role as both a substrate and an inhibitor provides a novel mechanism of substrate inhibition, which has been further explored through computational studies. nih.gov
The neurotoxic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by monoamine oxidases (MAO-A and MAO-B) to produce the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which is structurally related to this compound. nih.govresearchgate.net Studies have shown that MPP+ and its analogs, including this compound, are competitive inhibitors of both MAO-A and MAO-B. nih.gov
Table 1: Enzyme Inhibition Data for this compound and its Derivatives
| Enzyme Target | Compound | Inhibition Metric | Value | Reference |
| Human Placental Aromatase | This compound | Ki | 0.36 μM | vulcanchem.comlookchem.com |
| Cholesterol 24-Hydroxylase (CH24H) | 4-phenylpyrimidine scaffold (compound 8) | IC50 | 44 nM | acs.org |
| Cholesterol 24-Hydroxylase (CH24H) | 3-(piperazin-1-ylcarbonyl)-4-phenylpyridine (compound 4) | IC50 | 52 nM | acs.org |
| Cholesterol 24-Hydroxylase (CH24H) | 3-(phenylcarbonyl)-4-phenylpyridine (compound 5) | IC50 | 74 nM | acs.org |
| Cholesterol 24-Hydroxylase (CH24H) | 3-(piperidin-4-ylcarbonyl)-4-phenylpyridine (compound 3) | IC50 | 950 nM | acs.org |
| Nicotinamide N-Methyltransferase (NNMT) | This compound (as substrate inhibitor) | Ki | 4 ± 1 mM | nih.gov |
Molecular Docking and Protein Binding Studies
Molecular docking and other computational methods are frequently employed to investigate the binding of this compound and its derivatives to various protein targets, providing insights into structure-activity relationships and guiding the design of new therapeutic agents.
In studies of nicotinamide N-methyltransferase (NNMT), molecular docking simulations suggested that this compound can bind to the active site in two different orientations. nih.gov One pose represents a substrate binding mode, while the other is an inhibitory mode, offering a structural explanation for the observed substrate inhibition kinetics. nih.gov
For the development of cholesterol 24-hydroxylase (CH24H) inhibitors, molecular docking is a key component of the structure-based drug design approach. acs.org Docking studies predicted that the this compound scaffold would orient itself with the pyridine nitrogen coordinating to the heme iron and the phenyl group fitting into a hydrophobic pocket. acs.org These predictions were later validated by X-ray crystallography, confirming the binding mode. acs.org
The binding of this compound derivatives to other protein targets has also been explored. For example, docking studies of pyridine derivatives with the human tissue nonspecific alkaline phosphatase (h-TNAP) enzyme have been used to analyze the binding patterns of newly synthesized compounds. semanticscholar.org These studies have identified key interactions, such as π-π stacking between the pyridine or phenyl rings and histidine residues in the active site. semanticscholar.org
In the context of neurodegenerative diseases, the interaction of the this compound metabolite, 1-methyl-4-phenylpyridinium (MPP+), with the dopamine transporter (DAT) has been analyzed using molecular docking. biorxiv.org These computational studies show that MPP+ binds to the same spatial location on the DAT as dopamine, with a comparable binding affinity, providing a mechanistic basis for its selective uptake into dopaminergic neurons. biorxiv.org
Furthermore, molecular docking has been used to predict the binding of various pyridine derivatives to potential cancer targets. For instance, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine were docked into the kinesin Eg5 binding site, revealing potential hydrogen bond interactions with key residues like GLU116 and GLY117. researchgate.net Similarly, docking studies on other pyridine derivatives have been conducted against targets like acetylcholine (B1216132) esterase (AChE) and serum albumins to understand their binding affinities and interactions. researchgate.netresearchgate.netnih.gov
Table 2: Molecular Docking and Binding Affinity Data for this compound Derivatives
| Target Protein | Ligand/Derivative | Binding Affinity/Score | Key Interacting Residues | Reference |
| Kinesin Eg5 | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (compound 5m) | -9.52 kcal/mol | GLU116, GLY117 | researchgate.net |
| Human Dopamine Transporter (DAT) | 1-methyl-4-phenylpyridinium (MPP+) | -7.2 kcal/mol | Shares 7 of 9 binding residues with dopamine | biorxiv.org |
| Zebrafish Dopamine Transporter (DAT) | 1-methyl-4-phenylpyridinium (MPP+) | -7.6 kcal/mol | Shares 9 of 12 binding residues with dopamine | biorxiv.org |
| Acetylcholine Esterase (AChE) | 2-ethoxycarbonyl-6-methyl-4-phenyl pyridine (compound 8) | -7.51 kcal/mol | Trp84, Gly118 | researchgate.net |
| E. coli DNA gyrase | ({4-nitrophenyl}sulfonyl)tryptophan | -6.37 kcal/mol | N/A | mdpi.com |
| COVID-19 Main Protease | ({4-nitrophenyl}sulfonyl)tryptophan | -6.35 kcal/mol | N/A | mdpi.com |
4 Phenylpyridine in Materials Science and Supramolecular Chemistry
Development of Organic Electronic and Photovoltaic Materials
4-Phenylpyridine and its derivatives are being explored for their potential in organic electronics and advanced materials. Their utility in these fields often stems from their capacity for self-assembly into ordered structures with distinct properties, making them candidates for the development of organic semiconductors. The electronic characteristics of compounds like 2-(Furan-2-yl)-4-phenylpyridine suggest their potential use in creating organic semiconductors or photovoltaic materials. smolecule.com
In the context of perovskite solar cells, this compound has been investigated as a component in hole-transport layers. chemrxiv.org Furthermore, ruthenium(II) polypyridyl complexes incorporating this compound as an ancillary ligand have been synthesized for the sensitization of n-type TiO₂ electrodes, a key component in dye-sensitized solar cells. scielo.brusp.br Specifically, the complex cis-[(dcbH₂)₂Ru(ppy)₂]²⁺, where dcbH₂ is 4,4′-(CO₂H)₂-2,2′-bipyridine and ppy is this compound, has been anchored to nanocrystalline TiO₂ films to study electron-transfer processes at the dye/semiconductor interface. researchgate.net These complexes exhibit broad absorption spectra with intense metal-to-ligand charge transfer (MLCT) bands that overlap with the solar spectrum, coupled with appropriate redox properties, making them effective sensitizers. scielo.br
The coordination compound bis(μ-4-phenylpyridine N-oxide-κ²O:O)bis[bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)copper(II)] displays a bright green color, which indicates promising physical and optical properties for applications in organic electronics. iucr.org
Polymeric Membranes for Energy Applications (e.g., Anion Exchange Membranes)
A notable application of this compound is in the development of anion exchange membranes (AEMs) for alkaline fuel cells (AFCs). rsc.org Researchers have synthesized a series of 1,2-dimethylimidazolium functionalized poly(arylene ether sulfone)s that incorporate this compound units within the main polymer chain (DIm-PPYPAES). rsc.orgrsc.org These membranes have demonstrated good thermal stability and high hydroxide (B78521) conductivity. rsc.orgresearchgate.net
The inclusion of the this compound moiety in the polymer backbone is thought to promote the formation of large ionic clusters, leading to enhanced ionic conductivity compared to similar membranes without this unit. rsc.org This is supported by atomic force microscopy (AFM) images which show clear hydrophobic-hydrophilic phase separation in these membranes. rsc.org
| Membrane | Ion Exchange Capacity (IEC) (meq. g⁻¹) | Hydroxide Conductivity at 80 °C (mS cm⁻¹) |
| DIm-PPYPAES-1 | 1.15 | - |
| DIm-PPYPAES-4 | 1.77 | 83.35 |
Furthermore, these membranes have shown good durability, retaining relatively high ionic conductivity and their structural integrity after being treated with a 2 M NaOH solution at 60 °C for 15 days. rsc.orgresearchgate.net The development of polybenzimidazole (PBI) membranes with pyridine (B92270) groups has also been advanced through the synthesis of the tetraamine (B13775644) monomer 2,6-bis(3′,4′-diaminophenyl)-4-phenylpyridine. researchgate.net
Ligand in Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry, forming complexes with various metal centers. acs.org Its coordination can lead to the formation of diverse structures, from simple monomeric and dimeric complexes to more complex coordination polymers and supramolecular assemblies. acs.orgmdpi.comub.edu The pyridine nitrogen atom readily coordinates to metal ions, while the phenyl group can influence the steric and electronic properties of the resulting complex and participate in π-stacking interactions. ub.edu
Rhenium Cluster Complexes with this compound as Terminal Ligands
This compound has been utilized as a terminal ligand in the synthesis of octahedral rhenium cluster complexes. nih.govnsc.rumdpi.com These clusters, with a general formula of trans-[Re₆Q₈L₄X₂] (where Q can be S or Se, L is this compound, and X can be Cl or Br), are synthesized through high-temperature methods. nih.govmdpi.com The properties of these resulting cluster complexes are influenced by the interplay between the coordinated N-heteroaromatic ligands and the rhenium cluster core. mdpi.com Research in this area has also extended to include other pyridine-based ligands, allowing for a comparative study of their effects on the electronic structure, and electrochemical and luminescent properties of the final complexes. mdpi.com The study of such complexes contributes to a deeper understanding of the structure-property relationships in this class of materials. nsc.rusemanticscholar.org
Supramolecular Assemblies with Metal Centers
The ability of this compound to act as a ligand has been exploited in the construction of various supramolecular assemblies. acs.org For example, it has been used in the formation of coordination polymers with silver (Ag), lead (Pb), and zinc (Zn) ions, in conjunction with other ligands like 5-sulfoisophthalic acid. researchgate.net These assemblies can exhibit diverse dimensionalities, such as 1D chains and 2D layer structures. researchgate.net
With copper(II), this compound has been shown to form both binuclear paddle-wheel complexes and mononuclear species, depending on the other ligands present, such as acetate (B1210297) or 4-phenoxybenzoate. ub.edu In some cases, monomeric complexes like [Cu(MeCO₂)₂(4-Phpy)(H₂O)₂][Cu(MeCO₂)₂(4-Phpy)(H₂O)] are obtained. ub.edu
Furthermore, this compound is a building block in the self-assembly of more intricate metallosupramolecular structures, including heterobimetallic cycles and cages. frontiersin.org For instance, palladium(II) and platinum(II) complexes have been used to create these assemblies. frontiersin.orgrsc.org A new host complex, [Ni(4-PhPy)₂(DBM)₂], has been synthesized by modifying nickel dibenzoylmethanate with this compound, demonstrating its utility in creating host-guest systems. acs.org
Supramolecular Photochemistry and Energy Conversion
In the realm of supramolecular photochemistry, this compound plays a role as an ancillary ligand in ruthenium(II) polypyridyl complexes used for sensitizing semiconductor electrodes in solar cells. scielo.br The characteristics of the donor ligand are crucial in adjusting the photoelectrochemical properties of these systems. researchgate.net The use of this compound and its derivatives in these sensitizer (B1316253) complexes is part of a broader strategy to develop efficient systems for light-to-energy conversion. scielo.brresearchgate.netresearchgate.net The overarching goal is to design organized and functionally integrated chemical systems, often involving metal complexes, to control photophysical properties for applications in optoelectronics and photoinduced energy conversion. researchgate.netscielo.br
Host-Guest Chemistry and Polymorphism of this compound Zwitterions
The reaction of this compound with acetylenedicarboxylic acid leads to the formation of a phenylpyridine-functionalized zwitterion, which exhibits complex supramolecular chemistry. acs.orgrsc.org This zwitterion has been found to exist in multiple polymorphic forms and can also form solvates. acs.org
Computational and Spectroscopic Characterization of 4 Phenylpyridine
Quantum Chemical Studies (e.g., DFT, RHF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) methods, have been instrumental in characterizing the fundamental properties of 4-phenylpyridine.
The conformation of this compound is primarily defined by the dihedral angle between the phenyl and pyridine (B92270) rings. Theoretical calculations have been employed to determine the most stable conformation and the energy barriers to rotation around the inter-ring C-C bond.
Studies using DFT (B3LYP) and RHF methods with basis sets such as 6-31++G(d,p) have shown that the potential energy minimum for this compound occurs at a twisted conformation. karatekin.edu.trbas.bg One DFT study predicted the potential energy minimum at a twist angle of 36.7 degrees. bas.bg Another study calculated the dihedral angle to be 39 degrees at the B3LYP/6-31++G(d,p) level. researchgate.net The torsional barrier, which is the energy required for the rotation from the stable twisted conformation to a planar or perpendicular conformation, has also been computed. These calculations indicate that the planar and perpendicular conformations are energetically less favorable. karatekin.edu.tr The conformational energy profile of this compound closely resembles that of biphenyl (B1667301). nih.gov
| Method | Basis Set | Equilibrium Dihedral Angle (°) | Reference |
|---|---|---|---|
| B3LYP | 6-31G** | 36.7 | bas.bg |
| B3LYP | 6-31++G(d,p) | 39 | researchgate.net |
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
| Method | Basis Set | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| B3LYP/6-311++G(2d,p) | Not specified in abstract | ~3.53 (for a related complex) | rsc.org |
The nonlinear optical (NLO) properties of this compound have been investigated using quantum chemical methods. ipme.ru These properties, such as polarizability (α) and first hyperpolarizability (β), are dependent on the electronic structure and conformation of the molecule. karatekin.edu.tr
Calculations have shown that this compound exhibits relatively low NLO properties. karatekin.edu.tr The polarizability and hyperpolarizability are influenced by the dihedral angle between the phenyl and pyridine rings, with the maximum hyperpolarizability often found at or near the planar conformation. karatekin.edu.trgazi.edu.tr The calculated mean polarizability for this compound using the B3LYP/6-31++G(d,p) method is reported to be 136 atomic units. researchgate.net
| Property | Calculated Value (a.u.) | Method | Basis Set | Reference |
|---|---|---|---|---|
| Mean Polarizability (α) | 136 | B3LYP | 6-31++G(d,p) | researchgate.net |
Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Spectroscopic Analysis Techniques
Spectroscopic methods provide experimental validation for the computational findings and offer further insights into the molecular structure and bonding of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound typically shows signals in the aromatic region corresponding to the protons on both the phenyl and pyridine rings. akjournals.com The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure. Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. rsc.orgrsc.orgrsc.org The specific chemical shifts can be influenced by the solvent used for the measurement.
| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | CDCl₃ | Aromatic protons observed in the typical range for phenyl and pyridine rings. | rsc.orgrsc.org |
| ¹³C | CDCl₃ | Signals corresponding to the carbon atoms of the phenyl and pyridine rings. | rsc.orgrsc.orgrsc.org |
The spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, and C-N bonds within the phenyl and pyridine rings. tandfonline.comtandfonline.com Comparisons with the spectra of related molecules like pyridine and biphenyl aid in the assignment of these vibrational modes. tandfonline.comcdnsciencepub.com The IR spectra can be recorded on solid samples, often using KBr pellet or mull techniques. tandfonline.com
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1600 | Ring stretching vibrations | tandfonline.comtandfonline.com |
| ~1400-1500 | Ring stretching vibrations | tandfonline.comtandfonline.com |
| Below 1000 | Out-of-plane bending vibrations | tandfonline.comtandfonline.com |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The fragmentation of the this compound molecule upon ionization provides a characteristic fingerprint that aids in its identification.
Under electron ionization (EI) conditions, the mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺). The molecular weight of this compound is 155.20 g/mol , and its exact mass is 155.0735 u. acs.orgresearchgate.net The molecular ion is typically the most abundant ion in the spectrum. acs.org Fragmentation of the molecular ion occurs through various pathways, leading to the formation of several daughter ions. Common fragmentation patterns involve the loss of small neutral molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring is a characteristic fragmentation pathway for pyridine-containing compounds. Other observed fragments may arise from the cleavage of the phenyl-pyridine bond.
In addition to standard EI-MS, tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC) and electrospray ionization (ESI), have been employed for the quantitative analysis of this compound derivatives. spbu.ruacs.orguct.ac.za In these methods, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation to generate specific product ions. For example, in the analysis of a related compound, 1-methyl-4-phenylpyridinium (MPP⁺), the precursor ion at m/z 170 undergoes fragmentation to produce qualifier and quantifier ions, which are used for its specific detection and quantification. acs.orgnih.gov
A summary of the significant ions observed in the mass spectrum of this compound is presented in the table below.
| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity | Ionization Method |
| Molecular Ion [M]⁺ | 155 | High | EI |
| [M-H]⁺ | 154 | Moderate | EI |
| Protonated Molecule [M+H]⁺ | 156 | High | ESI |
X-ray Diffraction Analysis of Crystalline Forms and Complexes
The crystal structure of this compound has been determined in a variety of coordination complexes. For example, it forms complexes with transition metals such as copper, nickel, platinum, and vanadium. In these complexes, the this compound molecule typically coordinates to the metal center through the nitrogen atom of the pyridine ring. The phenyl group can influence the packing of the complex in the crystal lattice.
In a complex with nickel(II) dibenzoylmethanate, [Ni(4-PhPy)₂(DBM)₂], the this compound ligands coordinate axially to the nickel center in a trans configuration. acs.org The crystal structure of this complex and its inclusion compounds with various aromatic guests have been characterized, revealing a triclinic crystal system with the space group P-1. acs.org
The crystal structure of a 1:1 complex between this compound-1-oxide and copper(II) chloride has also been determined. tandfonline.com This complex crystallizes in the triclinic space group P1. tandfonline.com Furthermore, the crystal structures of platinum(II) complexes containing this compound have been reported. For instance, trans-diiodidobis(this compound-κN)platinum(II) crystallizes in the monoclinic space group P2₁/c. researchgate.net Another platinum complex, dichlorobis(this compound-κN)platinum(II) monohydrate, crystallizes in the monoclinic space group C2/c. researchgate.net
A summary of the crystallographic data for several this compound complexes is provided in the table below.
| Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [Ni(4-PhPy)₂(DBM)₂] | Triclinic | P-1 | - | acs.org |
| [(C₁₁H₉NO)CuCl₂]₂ | Triclinic | P1 | a = 10.069 Å, b = 12.857 Å, c = 10.143 Å, α = 106.17°, β = 99.75°, γ = 97.03° | tandfonline.com |
| trans-[PtI₂(C₁₁H₉N)₂] | Monoclinic | P2₁/c | a = 9.072 Å, b = 9.158 Å, c = 13.169 Å, β = 107.281° | researchgate.net |
| [PtCl₂(C₁₁H₉N)₂]·H₂O | Monoclinic | C2/c | a = 9.4199 Å, b = 23.687 Å, c = 8.8435 Å, β = 101.257° | researchgate.net |
| SiF₄·2(this compound) | - | - | - | spbu.ru |
Environmental and Biological Impact Considerations Excluding Toxicity and Dosage
Bioremediation Potential and Microbial Degradation
Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising approach for cleaning up sites contaminated with pyridine (B92270) and its derivatives. uludag.edu.trtandfonline.com Numerous microorganisms capable of degrading these compounds have been isolated from contaminated soils and industrial effluents. tandfonline.comuludag.edu.tr
A wide range of bacteria has been identified that can metabolize pyridine and its derivatives, often using them as their only source of carbon, nitrogen, and energy. tandfonline.comresearchgate.net These include species from genera such as Arthrobacter, Bacillus, Pseudomonas, Rhodococcus, and Nocardia. uludag.edu.trasm.org The specific metabolic pathway used for degradation can vary between different organisms. researchgate.net For instance, some Bacillus species transform carboxypyridines via hydroxylation, ultimately producing pyruvic acid. uludag.edu.tr
A particularly well-studied example is the bacterium Arthrobacter sp. strain 68b, which degrades pyridine through a complete catabolic pathway encoded by a set of genes on a plasmid. asm.org This pathway involves four enzymatic steps that begin with a direct oxidative cleavage of the pyridine ring by a monooxygenase, and ends with the formation of succinic acid, a common cellular metabolite. asm.orgresearchgate.net The ability of microorganisms to degrade these compounds makes them valuable for the bioremediation of contaminated water and soil. tandfonline.com
Table 2: Examples of Pyridine-Degrading Bacteria
| Bacterial Genus | Degradation Capability | Reference |
|---|---|---|
| Arthrobacter | Degrades pyridine and hydroxylated pyridines. uludag.edu.trasm.org | uludag.edu.trasm.org |
| Bacillus | Transforms carboxy-pyridines. uludag.edu.tr | uludag.edu.tr |
| Pseudomonas | Degrades pyridine. uludag.edu.tr | uludag.edu.tr |
| Rhodococcus | Degrades pyridine and 2-hydroxypyridine. uludag.edu.trresearchgate.net | uludag.edu.trresearchgate.net |
| Nocardia | Degrades pyridine. uludag.edu.tr | uludag.edu.tr |
| Shewanella | Utilizes pyridine as a sole carbon source. uludag.edu.tr | uludag.edu.tr |
| Paracoccus | Involved in pyridine metabolism. asm.org | asm.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenylpyridine, and how can its purity be validated?
- This compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution involving pyridine derivatives. For example, Michal Liberka et al. demonstrated its use in forming Co(II)-W(V) cyanide clusters via coordination with this compound N-oxide . Purity validation involves HPLC , NMR spectroscopy , and mass spectrometry . X-ray diffraction (XRD) is critical for confirming crystal structures, as shown in studies of its coordination complexes .
Q. How is this compound characterized spectroscopically, and what key peaks indicate its structural integrity?
- 1H-NMR spectra show characteristic aromatic proton resonances: pyridyl protons appear as doublets (δ ~8.5–7.5 ppm), while phenyl protons resonate at δ ~7.3–7.5 ppm . FT-IR reveals C–N stretching (~1600 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹). UV-Vis spectra of its metal complexes (e.g., Zn(II) or Cd(II)) exhibit ligand-to-metal charge transfer bands, useful for studying photoluminescence properties .
Q. What are the primary applications of this compound in coordination chemistry?
- It acts as a monodentate ligand, coordinating via the pyridyl nitrogen. For instance, in Werner complexes like [Cu(this compound)₄(OTf)₂], it enables selective binding to aromatic hydrocarbons (e.g., o-xylene) . Its derivatives, such as this compound N-oxide, stabilize boryl anions in diboron cleavage reactions, critical for catalytic borylation of aryl halides .
Advanced Research Questions
Q. How do electronic and steric effects of this compound derivatives influence reactivity in organometallic catalysis?
- The phenyl group introduces steric bulk and electron-donating effects, modulating metal-ligand bond strength. For example, this compound N-oxide forms stable ate complexes (e.g., 4·DME) with B₂pin₂, facilitating electron-transfer reactions. DFT calculations reveal that substituents (e.g., methoxy or cyano groups) alter the energy landscape of intermediates, impacting reaction pathways .
Q. What methodological challenges arise in resolving contradictions in reported photophysical properties of this compound-based complexes?
- Discrepancies in quantum yields or emission lifetimes may stem from solvent polarity, counterion effects, or crystal packing. Hirshfeld surface analysis and time-resolved spectroscopy are essential to disentangle intra- vs. intermolecular interactions. For example, Zn(II) and Cd(II) complexes exhibit tunable photoluminescence dependent on ligand geometry and metal ion polarizability .
Q. How can researchers address the lack of toxicity and ecotoxicity data for this compound in experimental design?
- While safety data sheets (SDS) for this compound derivatives often state "no data available" for toxicity , researchers must adopt precautionary measures:
- Use glove boxes or fume hoods for handling.
- Conduct preliminary toxicity assays (e.g., Ames test for mutagenicity).
- Reference structurally similar compounds (e.g., pyridine derivatives) to infer hazards .
Q. What strategies optimize the use of this compound in supramolecular assemblies for material science?
- Its planar structure facilitates π-π stacking in 3D networks. For example, α-acetamidocinnamic acid and this compound form hydrogen-bonded frameworks with Zn(II), as confirmed by XRD. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability for applications in sensors or porous materials .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for this compound in diboron-mediated reactions?
- Reaction conditions (solvent, temperature, stoichiometry) significantly impact outcomes. Zhang et al. observed higher efficiency in THF than DME due to better solubility of intermediates. Contradictions may also arise from incomplete characterization of active species (e.g., NMR-invisible radicals vs. crystallographically confirmed ate complexes) .
Q. How should researchers interpret conflicting crystallographic data for this compound-containing complexes?
- Polymorphism and solvent inclusion (e.g., MeOH in {CoII[CoII₈(4-phpyNO)₇(MeOH)₁₇][WV(CN)₈]₆}) can alter unit cell parameters. Rigorous refinement protocols (e.g., SQUEEZE in PLATON) and temperature-controlled XRD mitigate artifacts .
Methodological Recommendations
- Synthesis : Use anhydrous conditions for coordination complexes to prevent ligand hydrolysis .
- Characterization : Combine SC-XRD with EPR spectroscopy to detect paramagnetic intermediates in redox reactions .
- Data Reporting : Follow Beilstein Journal guidelines: include raw data in supplements, limit main text to five representative compounds, and cite prior synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
